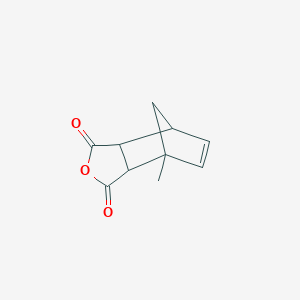

Nadic methyl anhydride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

The synthesis of Nadic methyl anhydride typically involves the Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by methylation . The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous processing to ensure high yield and purity .

化学反应分析

Nadic methyl anhydride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the anhydride to its corresponding diol.

Substitution: It can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols . The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

2.1. Epoxy Resin Curing

NMA is predominantly used as a curing agent for epoxy resins in applications requiring high mechanical strength and thermal resistance. Its effectiveness in curing is attributed to:

- Low Volatility : Reduces the risk of air bubbles during curing.

- Long Pot Life : Allows for extended working times before the mixture gels.

- Compatibility : Works well with both solid and liquid epoxy resins.

2.2. Aerospace and Military Applications

In the aerospace sector, NMA-cured epoxies are utilized in:

- Fiber-Reinforced Composites : These materials are crucial for constructing lightweight yet strong components.

- Encapsulation of Electronic Components : The excellent electrical properties of NMA-cured epoxies ensure reliable performance under high-stress conditions.

2.3. Modifying Other Anhydrides

NMA can be blended with other anhydrides to modify their properties, such as lowering freezing points, which enhances their handling characteristics during processing.

Performance Characteristics

The performance of NMA as a curing agent can be evaluated through various mechanical and thermal properties:

| Property | Value (NMA-Cured Epoxy) |

|---|---|

| Heat Distortion Temperature (HDT) | 129 - 144 °C |

| Tensile Strength | 11,000 - 12,100 psi |

| Elongation | 2.7 - 4.5% |

| Flexural Strength | 75 - 81 psi |

These properties indicate that NMA-cured epoxies maintain structural integrity under elevated temperatures and mechanical stress.

4.1. Thermal Degradation Study

A study analyzed the thermal degradation of NMA-cured epoxy novolac at temperatures up to 800°C. The findings indicated that NMA contributes to enhanced thermal stability compared to other curing agents, which is critical for applications exposed to high temperatures .

4.2. Influence of Cure Conditions

Research on the effects of varying cure times (4 to 200 hours at 150°C) demonstrated that extended cure times significantly improve HDT and tensile strength while optimizing chemical resistance . The following table summarizes the results:

| Cure Time (hours) | HDT (°C) | Tensile Strength (psi) |

|---|---|---|

| 4 | 112 | 11,600 |

| 24 | 128 | 10,500 |

| 200 | 144 | 12,100 |

作用机制

The mechanism of action of Nadic methyl anhydride involves its ability to react with various functional groups, forming stable covalent bonds. This reactivity is primarily due to the strained ring structure of the norbornene moiety, which makes it highly reactive towards nucleophiles and electrophiles . The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

相似化合物的比较

Nadic methyl anhydride can be compared with other similar compounds such as:

cis-5-Norbornene-endo-2,3-dicarboxylic anhydride: This compound is structurally similar but differs in the position of the substituents on the norbornene ring.

Maleic anhydride: While structurally simpler, maleic anhydride shares some reactivity characteristics with this compound.

The uniqueness of this compound lies in its ability to form highly cross-linked polymer networks, making it valuable in advanced material applications .

生物活性

Nadic methyl anhydride (NMA) is a liquid alicyclic anhydride primarily used as a curing agent for epoxy resins. Its biological activity has garnered attention due to its applications in various fields, including material science and biomedicine. This article explores the biological activity of NMA, highlighting its chemical properties, potential toxicity, and applications in research.

NMA is characterized by its unique structure, which contributes to its reactivity and ability to form cross-linked networks when cured with epoxy resins. Its molecular formula is C10H10O3, and it has a molecular weight of 178.18 g/mol. The compound exhibits a boiling point of approximately 190°C and is soluble in organic solvents but reacts with water to form phthalic acids, which can lead to potential hazards if not handled properly .

Toxicological Profile

NMA poses several health risks upon exposure. It may cause:

- Respiratory Issues : Inhalation can lead to allergy or asthma symptoms.

- Skin Reactions : Contact may result in allergic skin reactions or irritation.

- Eye Damage : NMA is known to cause serious eye damage upon contact .

The acute toxicity of NMA has been assessed in various studies, revealing an LD50 (lethal dose for 50% of the population) of approximately 914 mg/kg in rats when ingested . Chronic exposure may lead to respiratory sensitization, highlighting the importance of using personal protective equipment when handling this compound.

Cellular Impact

Research indicates that NMA can influence cellular processes. For example, it has been utilized in embedding biological tissue sections for microscopy, demonstrating its utility in histological studies . The compound's interaction with cellular components can be leveraged for various applications, including:

- Antibody-drug Conjugates : NMA plays a role in the development of targeted therapies.

- Cytotoxicity Studies : Its effects on cell viability and apoptosis have been investigated, suggesting potential applications in cancer research .

Applications in Material Science

NMA's primary application lies in the curing of epoxy resins, enhancing their mechanical properties and thermal stability. The following table summarizes key findings from studies on NMA-cured epoxy systems:

These results demonstrate that varying the amount of NMA and curing conditions significantly affects the mechanical properties of the resulting materials.

Thermal Degradation Study

A study on the thermal degradation of NMA-cured epoxy novolac highlighted its stability under high temperatures. The analysis showed that these materials maintained structural integrity up to 800°C during pyrolysis, indicating their suitability for high-performance applications .

Curing Agent Efficacy

In another case study involving the use of NMA as a curing agent alongside different catalysts, it was found that the choice of catalyst significantly influenced the mechanical properties of the cured resin. For instance, using benzyldimethylamine (BDMA) as a catalyst improved tensile strength and elongation compared to uncatalyzed systems .

属性

CAS 编号 |

25134-21-8 |

|---|---|

分子式 |

C10H10O3 |

分子量 |

178.18 g/mol |

IUPAC 名称 |

(1S,2R,6S,7R)-2-methyl-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |

InChI |

InChI=1S/C10H10O3/c1-10-6-3-2-5(4-6)7(10)8(11)13-9(10)12/h2-3,5-7H,4H2,1H3/t5-,6+,7+,10+/m0/s1 |

InChI 键 |

LTVUCOSIZFEASK-MPXCPUAZSA-N |

SMILES |

CC12CC(C=C1)C3C2C(=O)OC3=O |

手性 SMILES |

C[C@@]12[C@H]3C[C@@H]([C@@H]1C(=O)OC2=O)C=C3 |

规范 SMILES |

CC12C3CC(C1C(=O)OC2=O)C=C3 |

Key on ui other cas no. |

25134-21-8 |

Pictograms |

Corrosive; Acute Toxic; Irritant; Health Hazard |

同义词 |

Methyl-5-norborene-2.3-dicarboxylic anhydride, Methendic anhydrate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does methyl nadic anhydride contribute to the properties of cured epoxy resins?

A1: Methyl nadic anhydride is a hardener used in epoxy resin systems. When reacted with epoxy resins like diglycidyl ether of bisphenol A (DGEBA), it facilitates crosslinking, leading to a rigid, three-dimensional network within the material []. This crosslinking significantly impacts the thermal and dielectric properties of the final cured resin. For instance, incorporating methyl nadic anhydride as a curing agent can increase the glass transition temperature (Tg) and improve the thermal stability of the epoxy resin compared to unmodified epoxy.

Q2: Are there any advantages to using modified 5-norbornene-2,3-dicarboxylic anhydride derivatives as curing agents for resins?

A2: Yes, research suggests that modifying 5-norbornene-2,3-dicarboxylic anhydride can lead to enhanced properties in the final cured resins. For example, [] describes the synthesis of silatrane-based imide resins using various anhydrides, including 5-norbornene-2,3-dicarboxylic anhydride. The study found that the choice of anhydride significantly impacted the thermal stability of the resulting resin. This highlights the potential of tailoring the properties of cured resins by selecting specific derivatives of 5-norbornene-2,3-dicarboxylic anhydride with desired functionalities.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。